Cas no 1597657-37-8 (2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride)

2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride
- 2,6-dichloro-4-cyanobenzene-1-sulfonylchloride
- EN300-286434
- 2,6-dichloro-4-cyanobenzenesulfonyl chloride
- 1597657-37-8
-
- MDL: MFCD28385071
- インチ: InChI=1S/C7H2Cl3NO2S/c8-5-1-4(3-11)2-6(9)7(5)14(10,12)13/h1-2H
- InChIKey: DNOUBDVNRCJZSH-UHFFFAOYSA-N
- SMILES: C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C#N
計算された属性
- 精确分子量: 268.887183g/mol
- 同位素质量: 268.887183g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 343
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.3Ų
- XLogP3: 2.9
2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-286434-2.5g |
2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride |
1597657-37-8 | 95.0% | 2.5g |
$1568.0 | 2025-03-19 | |
Enamine | EN300-286434-10g |
2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride |
1597657-37-8 | 95% | 10g |
$3929.0 | 2023-09-06 | |
Aaron | AR028ZJ8-1g |
2,6-dichloro-4-cyanobenzene-1-sulfonylchloride |
1597657-37-8 | 95% | 1g |
$1282.00 | 2023-12-15 | |
1PlusChem | 1P028ZAW-500mg |
2,6-dichloro-4-cyanobenzene-1-sulfonylchloride |
1597657-37-8 | 95% | 500mg |
$944.00 | 2024-06-20 | |
1PlusChem | 1P028ZAW-2.5g |
2,6-dichloro-4-cyanobenzene-1-sulfonylchloride |
1597657-37-8 | 95% | 2.5g |
$2276.00 | 2024-06-20 | |
Aaron | AR028ZJ8-50mg |
2,6-dichloro-4-cyanobenzene-1-sulfonylchloride |
1597657-37-8 | 95% | 50mg |
$317.00 | 2025-02-17 | |
Aaron | AR028ZJ8-10g |
2,6-dichloro-4-cyanobenzene-1-sulfonylchloride |
1597657-37-8 | 95% | 10g |
$5428.00 | 2023-12-15 | |
Enamine | EN300-286434-5g |
2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride |
1597657-37-8 | 95% | 5g |
$2650.0 | 2023-09-06 | |
1PlusChem | 1P028ZAW-5g |
2,6-dichloro-4-cyanobenzene-1-sulfonylchloride |
1597657-37-8 | 95% | 5g |
$3338.00 | 2024-06-20 | |
1PlusChem | 1P028ZAW-10g |
2,6-dichloro-4-cyanobenzene-1-sulfonylchloride |
1597657-37-8 | 95% | 10g |
$4919.00 | 2024-06-20 |
2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride 関連文献
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
5. Back matter
-
6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
2,6-dichloro-4-cyanobenzene-1-sulfonyl chlorideに関する追加情報
Professional Introduction to 2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride (CAS No. 1597657-37-8)
2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride, with the CAS number 1597657-37-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both chloro and cyano substituents, make it a versatile building block for further chemical modifications.
The sulfonyl chloride functional group in this molecule is highly reactive and plays a pivotal role in forming sulfonamide derivatives, which are widely recognized for their pharmacological properties. These derivatives have been extensively studied for their potential applications in treating a range of diseases, including inflammatory disorders, infectious diseases, and cancer. The 2,6-dichloro substitution pattern enhances the electrophilicity of the sulfonyl chloride moiety, facilitating its incorporation into complex molecular architectures.
Recent advancements in medicinal chemistry have highlighted the importance of 2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride in the design of small-molecule inhibitors. For instance, studies have demonstrated its utility in synthesizing potent inhibitors targeting enzyme cascades involved in signal transduction pathways. These inhibitors exhibit promising activity against kinases and other enzymes implicated in cancer progression. The cyano group further contributes to the compound's reactivity, enabling nucleophilic substitution reactions that are essential for constructing heterocyclic scaffolds.
In the realm of agrochemicals, this compound has been explored as a precursor for developing novel herbicides and fungicides. The structural motifs present in 2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride are known to interact with biological targets in plants, offering an effective means of crop protection. Researchers have leveraged its reactivity to create derivatives with enhanced selectivity and lower environmental impact compared to traditional agrochemicals.
The synthesis of 2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride typically involves multi-step reactions starting from readily available aromatic precursors. The process often begins with chlorination and cyanation steps to introduce the desired substituents at the 2 and 6 positions, followed by sulfonation to yield the sulfonyl chloride derivative. Advances in catalytic methods have improved the efficiency and yield of these synthetic routes, making large-scale production more feasible.
From a computational chemistry perspective, the electronic properties of 2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies provide insights into its reactivity and help predict its behavior in various chemical transformations. The computational data also aid in optimizing synthetic pathways by identifying key intermediates and transition states.
The pharmacokinetic properties of derivatives derived from 2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride are another area of active research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for their development into viable drugs. Preclinical studies have shown that certain derivatives exhibit favorable pharmacokinetic profiles, making them attractive candidates for further clinical evaluation.
In conclusion, 2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride (CAS No. 1597657-37-8) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules. As research continues to uncover new applications for this compound, its importance in drug discovery and crop protection is likely to grow even further.
1597657-37-8 (2,6-dichloro-4-cyanobenzene-1-sulfonyl chloride) Related Products
- 2639410-92-5(tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate)
- 444152-89-0(<br>N-(5-Chloro-2-methoxy-phenyl)-2-(3,5-diphenyl-[1,2,4]triazol-1-yl)-acetamid e)
- 83551-93-3(rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate)
- 1369135-49-8(1-(6-methylpyridin-2-yl)cyclopentane-1-carboxylic acid)
- 103626-36-4(N-cyclopentyl-9H-purin-6-amine)
- 1525498-13-8(2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid)
- 124002-38-6((2s,3aS,6aS)-2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylate)
- 1211597-13-5(5-Amino-4-bromo-2-fluorophenol)
- 866348-62-1(N-(3,5-dimethoxyphenyl)-2-6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 1156371-22-0(n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine)




